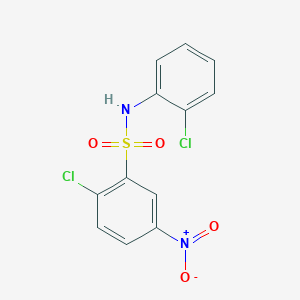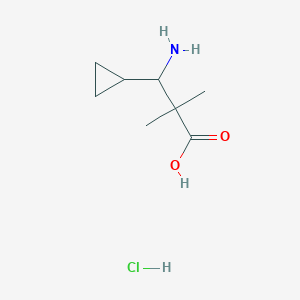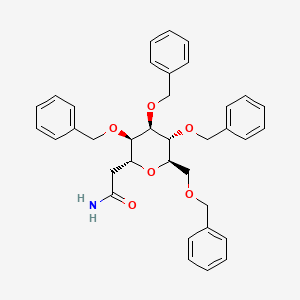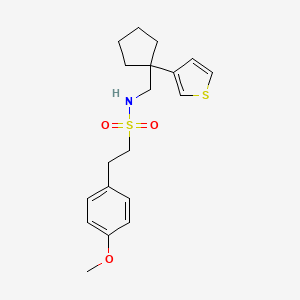
2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole" is a heterocyclic compound that is part of a broader class of 1,3,4-oxadiazole derivatives. These compounds are known for their potential biological activities, which include antimicrobial and enzyme inhibition properties. The presence of a 5-chloro-2-methoxyphenyl moiety is a common feature in these molecules, which may contribute to their biological activity .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the reaction of an appropriate hydrazide with various aromatic carboxylic acids. In one study, 5-chloro-2-methoxybenzoate was used as a starting material to synthesize a series of new oxadiazole derivatives . Another study used 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize a range of heterocyclic compounds, including 1,3,4-oxadiazole derivatives . These synthetic routes typically involve cyclization reactions and may include steps such as aminomethylation to introduce additional functional groups .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compounds synthesized in the studies were well-characterized using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), mass spectrometry, and elemental analysis . These techniques provide detailed information about the molecular structure and the nature of the substituents attached to the oxadiazole ring.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are typically cyclization reactions, where a hydrazide precursor reacts to form the oxadiazole ring. In some cases, the cyclization is followed by aminomethylation, where formaldehyde and N-methyl/phenylpiperazine are used to introduce Mannich bases into the structure . These reactions are crucial for creating the diverse biological activities observed in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents on the oxadiazole ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and overall stability. The studies provided do not detail the specific physical properties such as melting points or solubility, but the characterization techniques used suggest that these compounds are stable enough for biological testing .
Biological Activity Analysis
The biological activities of 1,3,4-oxadiazole derivatives have been a focus of research due to their potential therapeutic applications. In the studies mentioned, the synthesized compounds were screened for their lipase and α-glucosidase inhibition activities, as well as their antimicrobial properties. Some compounds showed significant activity against tested strains and enzymes, indicating their potential as lead compounds for drug development . The specific activities of these compounds are likely related to their molecular structure and the presence of specific functional groups.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the key applications of this compound is in the field of antibacterial research. A study conducted by Rai et al. (2009) synthesized a series of related compounds, noting that certain derivatives exhibited significant antibacterial activity against various bacterial strains, such as Bacillus subtilis and Staphylococcus aureus (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Similarly, Tien et al. (2016) reported the antimicrobial activity of derivatives containing 1,3,4-oxadiazole against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Synthesis and Characterization
The synthesis and characterization of these compounds are vital for understanding their potential applications. Obushak et al. (2008) described the synthesis of 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, which are structurally similar to the compound (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
Anticonvulsant Activity
Compounds with similar structures have been tested for anticonvulsant activity. Tsitsa et al. (1989) synthesized 2-[(2-alkoxy-3-methoxyphenyl) methyl]-5-arylamino-1,3,4 oxadiazoles, with some showing significant anticonvulsant potency (Tsitsa, Papadaki-Valiraki, Siatra-Papastaikoudi, Papadopoulou-Daifoiti, & Vamvakidis, 1989).
Enzyme Inhibition
A study by Bekircan et al. (2015) involved the synthesis of related compounds and their screening for lipase and α-glucosidase inhibition, revealing potential applications in enzyme inhibition studies (Bekircan, Ülker, & Menteşe, 2015).
Nematocidal Activity
Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives with nematocidal activities, indicating the potential use of such compounds in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Corrosion Inhibition
Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in acidic conditions, suggesting industrial applications for corrosion protection (Ammal, Prajila, & Joseph, 2018).
Photo-luminescent Properties
Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives and investigated their photo-luminescent properties, indicating potential applications in the field of materials science (Han, Wang, Zhang, & Zhu, 2010).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-18(22-24-25(12)15-5-3-4-6-16(15)26-2)19-23-21-17(27-19)11-13-7-9-14(20)10-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZPXMUWMKUQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN=C(O3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3004402.png)
![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)



![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3004408.png)


![4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004412.png)
![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)

